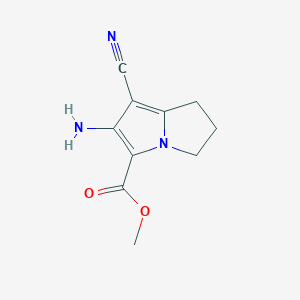

methyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate

Description

Historical Development of Pyrrolizine Chemistry

The pyrrolizine framework—a bicyclic structure comprising fused pyrrolidine rings—has roots in the study of pyrrolizidine alkaloids (PAs), first identified in 19th-century botanical investigations. Early research focused on naturally occurring PAs like retronecine and heliotridine, which were isolated from plants in the Boraginaceae and Asteraceae families. These alkaloids, characterized by their 1,2-unsaturated necine bases, initially drew attention for their hepatotoxicity in livestock, prompting structural analyses to delineate toxicity mechanisms.

Synthetic exploration of pyrrolizine derivatives began in the mid-20th century, driven by advances in heterocyclic chemistry. The development of homospermidine synthase pathways elucidated biosynthetic routes to pyrrolizidine skeletons, enabling de novo synthesis of simpler analogs. By the 1980s, non-natural pyrrolizines like methyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate emerged as targets, leveraging substituents such as cyano and ester groups to modulate electronic and steric properties.

Significance in Heterocyclic Compound Research

Pyrrolizines occupy a unique niche in heterocyclic chemistry due to their compact bicyclic architecture and nitrogen-rich composition. The core structure combines a five-membered pyrrolidine ring fused to a six-membered azabicyclohexane system, creating a rigid scaffold with axial and equatorial reactive sites. This geometry facilitates regioselective functionalization, as demonstrated by the strategic placement of amino, cyano, and carboxylate groups in this compound.

Key advancements include:

- Synthetic Accessibility : Modern methods like 1,3-dipolar cycloaddition and transition-metal catalysis enable efficient pyrrolizine synthesis. For example, azomethine ylide intermediates derived from tryptanthrins have been used to construct spiro-fused pyrrolo[3,4-a]pyrrolizines.

- Structural Diversity : Substituents at positions 5, 6, and 7 (e.g., cyano, amino, ester) fine-tune solubility, stability, and intermolecular interactions.

Position within Medicinal Chemistry Research Landscape

Pyrrolizine derivatives have garnered interest for their bioactivity profiles, particularly in oncology and antimicrobial therapy. The compound this compound exemplifies this potential, with functional groups that enhance binding to biological targets:

- Amino Group : Facilitates hydrogen bonding with enzyme active sites, as seen in serine protease inhibitors.

- Cyano Group : Enhances electron-withdrawing effects, stabilizing transition states in covalent inhibition.

- Ester Moiety : Improves membrane permeability, a critical factor in drug bioavailability.

Recent studies highlight pyrrolizines as scaffolds for kinase inhibitors and DNA intercalators, with modified derivatives showing nanomolar potency in vitro. For instance, spiro-fused pyrrolo[3,4-a]pyrrolizines exhibit antitumor activity by disrupting microtubule assembly.

Evolution of Research Interest in Pyrrolizine Derivatives

Research on pyrrolizines has shifted from toxicity mitigation to deliberate pharmacological exploitation. Early work focused on detoxifying natural PAs through structural modification, but synthetic derivatives now dominate the landscape due to their tailored properties. Key milestones include:

The compound this compound epitomizes this trajectory, combining synthetic tractability with modular functionality for multidisciplinary applications.

Properties

IUPAC Name |

methyl 2-amino-1-cyano-6,7-dihydro-5H-pyrrolizine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-15-10(14)9-8(12)6(5-11)7-3-2-4-13(7)9/h2-4,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJSZGGQYCELGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C2N1CCC2)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable nitrile and an amino ester, the reaction can proceed through nucleophilic addition and cyclization steps, often catalyzed by acids or bases.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The cyano group can be reduced to an amine.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that methyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate exhibits significant anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. For instance, compounds derived from this structure demonstrated IC50 values in the range of 2.3–7.52 μg/mL against MCF-7 cells, indicating potent anticancer activity compared to standard treatments like doxorubicin .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the modulation of key signaling pathways related to cell proliferation and apoptosis. It may inhibit specific enzymes involved in tumor growth or induce cell cycle arrest in cancer cells .

Biological Research

Antimicrobial Properties

Studies have explored the antimicrobial potential of this compound against various bacterial strains. Preliminary findings suggest that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

Research has also indicated that derivatives of this compound may possess anti-inflammatory properties. Molecular docking studies have suggested that it could act as an inhibitor of enzymes such as lipoxygenase, which are involved in inflammatory processes .

Industrial Applications

Synthesis of Complex Molecules

this compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to new materials with desirable properties for industrial applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluated efficacy against MCF-7 cells | Significant reduction in cell viability with IC50 values indicating strong activity |

| Antimicrobial Study | Tested against bacterial strains | Inhibition observed in both Gram-positive and Gram-negative bacteria |

| Anti-inflammatory Research | Investigated enzyme inhibition | Potential as a lipoxygenase inhibitor suggested through molecular docking |

Mechanism of Action

The mechanism of action of methyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the amino and cyano groups allows for interactions with various molecular targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolizine-Based Analogues

Carboxamide Derivatives (3a-c)

Compounds such as 6-amino-7-cyano-N-phenyl-2,3-dihydro-1H-pyrrolizine-5-carboxamide (3a) replace the methyl ester with a carboxamide group.

Brominated and Arylated Derivatives

Ethyl 7-bromo-6-phenyl-2,3-dihydro-1H-pyrrolizine-5-carboxylate (28) and its diphenyl derivative (29) demonstrate the feasibility of introducing halogens or aryl groups via electrophilic substitution or cross-coupling reactions. Such modifications tune electronic properties and enable further functionalization, a feature shared with the target compound .

Heterocyclic Analogues with Thiophene or Pyridine Cores

Thiophene Derivatives (QZ-4193, ST-9771, QZ-9239)

- Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate (QZ-4193): This thiophene-based analogue lacks the fused bicyclic structure but shares cyano and ester groups. The thiophene core’s aromaticity and sulfur atom alter electronic delocalization and polarizability compared to pyrrolizine .

Pyridine Derivative (YB-4427)

Methyl 6-amino-3-(3-cyanophenyl)pyridine-2-carboxylate (YB-4427) replaces the pyrrolizine core with a pyridine ring. The pyridine’s basic nitrogen enhances solubility in acidic media, while the 3-cyanophenyl group introduces π-π stacking capabilities absent in the target compound .

Physicochemical and Functional Properties

Hydrogen Bonding and Crystal Packing

The amino and cyano groups in the target compound participate in N–H···N and C–H···O hydrogen bonds, influencing crystal packing and stability . In contrast, carboxamide derivatives (3a-c) form stronger N–H···O bonds due to the amide moiety, leading to denser crystal lattices .

Reactivity and Functionalization

The methyl ester group in the target compound is susceptible to hydrolysis, enabling conversion to carboxylic acids for further derivatization. Bromination at position 7 (as in derivative 28) demonstrates regioselectivity driven by the electron-withdrawing cyano group . Thiophene analogues (e.g., QZ-9239) exhibit higher thermal stability due to sulfur’s electron-withdrawing effects .

Biological Activity

Methyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides an overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a pyrrolizine core, which is known for its diverse pharmacological properties.

Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory effects. A study evaluated various derivatives of pyrrolizine compounds and found that those with specific substituents on the phenyl rings demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses. The compound's ability to inhibit COX-2 suggests a mechanism for its anti-inflammatory activity .

Anticancer Activity

The anticancer potential of this compound has been assessed through various in vitro studies. The compound was tested against several cancer cell lines, including MCF-7 (breast cancer), A2780 (ovarian cancer), and HT29 (colon cancer). The results indicated that this compound exhibits cytotoxic effects with IC50 values ranging from 0.08 to 0.92 µmol/L across different cell lines .

Case Study 1: MCF-7 Cell Line

In one study focusing on the MCF-7 breast cancer cell line, this compound induced apoptosis in a dose-dependent manner. The study reported early apoptosis at concentrations between 0.1 and 0.2%, with minimal necrosis observed . This finding underscores the compound's potential as an anticancer agent through the induction of programmed cell death.

Case Study 2: Structure Activity Relationship (SAR)

A structure-activity relationship analysis revealed that the electronic effects of substituents on the phenyl rings significantly influence both anti-inflammatory and anticancer activities. Compounds with electron-withdrawing groups showed enhanced cytotoxicity against MCF-7 and A2780 cells. The docking studies suggested high binding affinity to COX-2, reinforcing the connection between structural modifications and biological efficacy .

Data Tables

| Biological Activity | Cell Line | IC50 (µmol/L) | Mechanism |

|---|---|---|---|

| Anti-inflammatory | - | - | COX inhibition |

| Anticancer | MCF-7 | 0.08 | Induction of apoptosis |

| Anticancer | A2780 | 0.30 | Induction of apoptosis |

| Anticancer | HT29 | 0.92 | Induction of apoptosis |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions. For example, acetanilides (2a-c) can be refluxed with 2-pyrrolidin-2-ylidene-malononitrile in dry acetone using anhydrous K₂CO₃ as a catalyst (24 h reflux, 7.5 mmol scale) . Optimization involves adjusting molar ratios, solvent polarity (e.g., ethanol vs. acetone), and catalyst loading. Monitoring via TLC or HPLC ensures reaction completion. Green chemistry adaptations (e.g., aqueous solvents, reduced reflux time) may also be explored, as seen in analogous pyrano[2,3-c]pyrazole syntheses .

Q. How can researchers purify and characterize this compound effectively?

- Methodological Answer :

- Purification : Use hot filtration followed by recrystallization from acetone or ethanol to isolate yellowish-white crystals . Column chromatography (silica gel, ethyl acetate/hexane gradients) may resolve impurities.

- Characterization :

- Spectroscopy : ¹H/¹³C NMR to confirm amine, cyano, and ester functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ peaks).

- X-ray Crystallography : Resolve dihydro-pyrrolizine ring conformation, as demonstrated for structurally similar pyrrolizine carbaldehydes .

Q. What are the key stability considerations for storage and handling?

- Methodological Answer : The compound is stable under anhydrous, room-temperature conditions but may degrade under prolonged moisture or light exposure. Store in amber vials with desiccants. Use P95/P1 respirators and nitrile gloves during handling due to potential acute toxicity risks . Stability studies (e.g., accelerated degradation via heat/humidity) combined with HPLC monitoring can identify decomposition pathways.

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity and pharmacokinetics of this compound?

- Methodological Answer :

- Reactivity Prediction : Use density functional theory (DFT) to model electron density in the pyrrolizine ring, identifying reactive sites (e.g., cyano group nucleophilicity).

- Pharmacokinetics : SwissADME predicts drug-likeness parameters (e.g., logP, solubility) by inputting SMILES notation. Compare with experimental data (e.g., HPLC logD measurements) to validate computational models .

Q. What experimental strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) with UV-Vis quantification. Compare with SwissADME predictions to identify outliers .

- Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperature and thermogravimetric analysis (TGA) for moisture sensitivity. Cross-reference with safety data gaps in existing literature .

Q. How can reaction engineering principles improve scalability and yield?

- Methodological Answer : Apply CRDC subclass RDF2050112 (reaction fundamentals and reactor design) :

- Flow Chemistry : Test continuous-flow reactors to enhance heat/mass transfer, reducing side reactions.

- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) using response surface methodology (RSM). For example, refine the 24-hour reflux step to shorter durations with higher catalyst loads.

Q. What advanced spectroscopic techniques validate tautomeric or conformational equilibria in solution?

- Methodological Answer :

- Variable-Temperature NMR : Probe dynamic equilibria (e.g., amine-imine tautomerism) by acquiring spectra at 25–60°C.

- IR Spectroscopy : Monitor N-H stretches (3300–3500 cm⁻¹) to detect hydrogen bonding or protonation states. Compare with solid-state IR (ATR-FTIR) for polymorphism analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.